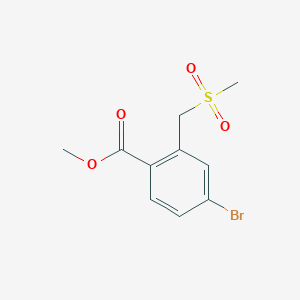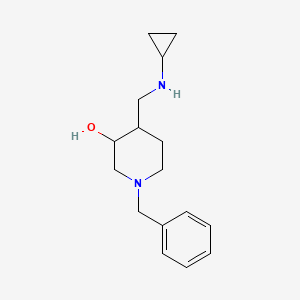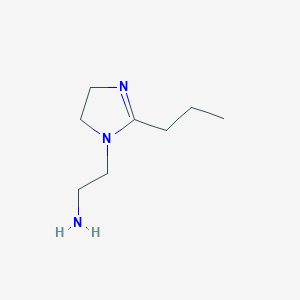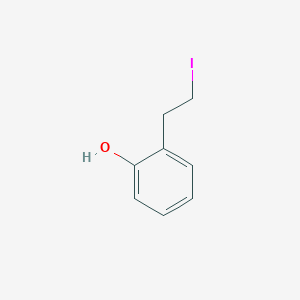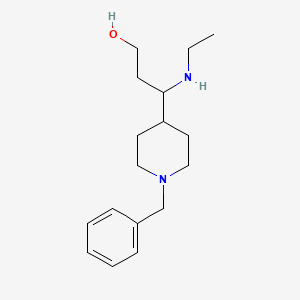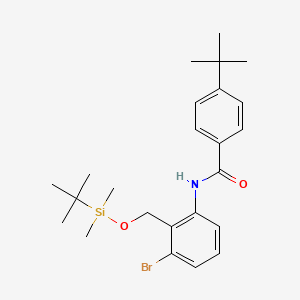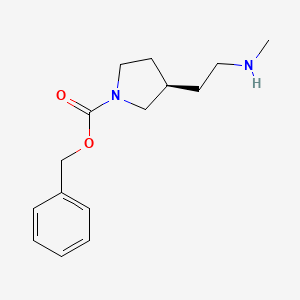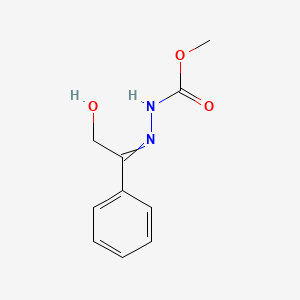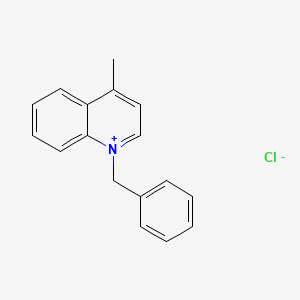
4-methoxy-N-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with a methoxy group and a trifluoromethyl group. For example, starting with 4-chloro-N-(trifluoromethyl)aniline, the chlorine atom can be replaced by a methoxy group using a suitable nucleophile under controlled conditions .
Another method involves the reduction of nitroarenes. In this approach, a nitroarene precursor with the desired substituents is reduced to the corresponding aniline derivative using reducing agents such as hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and nucleophilic substitution, with careful control of reaction parameters to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the aniline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield quinones, while reduction of nitro precursors results in the corresponding aniline derivatives .
Aplicaciones Científicas De Investigación
4-methoxy-N-(trifluoromethyl)aniline has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is investigated for its potential as an intermediate in the synthesis of drugs with antitumor and antiviral activities.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-(trifluoromethyl)aniline involves its interaction with molecular targets through various pathways. As a nucleophile, it can participate in covalent bond formation with electrophilic centers in target molecules. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
3-methoxy-5-(trifluoromethyl)aniline: Similar in structure but with different positional isomers of the methoxy and trifluoromethyl groups.
4-(trifluoromethyl)aniline: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Uniqueness
The methoxy group provides electron-donating properties, while the trifluoromethyl group imparts electron-withdrawing effects, creating a unique balance that can be exploited in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C8H8F3NO |
|---|---|
Peso molecular |
191.15 g/mol |
Nombre IUPAC |
4-methoxy-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H8F3NO/c1-13-7-4-2-6(3-5-7)12-8(9,10)11/h2-5,12H,1H3 |
Clave InChI |
YPDYFAZQOWKCOK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


